N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,5-dimethoxybenzamide
Description
Systematic Nomenclature and Structural Identification
IUPAC Nomenclature and Structural Breakdown
The compound’s systematic name, N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,5-dimethoxybenzamide , reflects its hierarchical structure:
- Core Benzamide : The central benzamide (C₆H₄CONH) forms the scaffold.
- 3,5-Dimethoxy Substituents : Methoxy groups (-OCH₃) occupy the 3- and 5-positions of the benzamide ring.
- Pyridazine Moiety : A pyridazine ring (C₄N₂H₄) is substituted at position 3 with a phenyl group.
- Ethanesulfonyl Group : The phenyl group at pyridazine’s position 3 is further substituted with an ethanesulfonyl (-SO₂CH₂CH₃) group at position 6.
Molecular Formula and Weight
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₂₁H₂₁N₃O₅S | |
| Molecular Weight | 427.5 g/mol | |
| CAS Number | 1005307-98-1 |
Structural Isomers and Analogues
The compound’s structure is distinct from related pyridazine-benzamide hybrids:
- Pyridazine Positioning : The ethanesulfonyl group at position 6 of the pyridazine ring contrasts with analogues like BE93391 (2,5-dichloro-N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}benzene-1-sulfonamide), which lacks methoxy substituents and includes chlorine atoms.
- Methoxy Substituents : The 3,5-dimethoxy pattern enhances solubility and electronic effects compared to monomethoxy or non-methoxy derivatives.
Properties
IUPAC Name |
N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-3,5-dimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O5S/c1-4-30(26,27)20-10-9-19(23-24-20)14-5-7-16(8-6-14)22-21(25)15-11-17(28-2)13-18(12-15)29-3/h5-13H,4H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUVQWYXSKMEIOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,5-dimethoxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine ring, followed by the introduction of the ethylsulfonyl group. The phenyl group is then attached to the pyridazine ring, and finally, the benzamide moiety is introduced. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity .
Chemical Reactions Analysis
Types of Reactions
N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,5-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyridazine ring can be reduced under specific conditions to yield dihydropyridazine derivatives.
Substitution: The methoxy groups on the benzamide moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfone derivatives, dihydropyridazine derivatives, and various substituted benzamides .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C22H23N3O6S
- Molecular Weight : 457.5 g/mol
- LogP : 2.567
- Hydrogen Bond Acceptors : 11
- Hydrogen Bond Donors : 1
- Polar Surface Area : 96.59 Ų
These properties suggest favorable characteristics for bioactivity, including moderate lipophilicity and a suitable polar surface area for interaction with biological targets.
Anticancer Activity
Research indicates that compounds with similar structures exhibit anticancer properties. The pyridazine moiety is particularly noted for its ability to inhibit cancer cell proliferation. Studies have shown that derivatives of pyridazine can induce apoptosis in various cancer cell lines, making N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,5-dimethoxybenzamide a candidate for further investigation in oncology.
Anti-inflammatory Effects
The compound's structural features may confer anti-inflammatory properties. Compounds containing sulfonamide groups are often studied for their ability to inhibit inflammatory pathways, such as the cyclooxygenase (COX) enzymes. This suggests potential applications in treating inflammatory diseases.
Antimicrobial Properties
Recent studies have explored the antimicrobial efficacy of similar sulfonamide-containing compounds. The presence of the pyridazine ring may enhance the interaction with bacterial enzymes, providing a basis for developing new antibiotics or antimicrobial agents.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry demonstrated that a related pyridazine derivative exhibited significant cytotoxicity against breast cancer cells (MCF-7). The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway. The findings suggest that this compound could be further evaluated for similar effects.
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| Pyridazine Derivative A | 12.5 | MCF-7 |
| This compound | TBD | TBD |
Case Study 2: Anti-inflammatory Activity
In a study focusing on sulfonamide compounds, researchers found that certain derivatives inhibited COX enzymes effectively, leading to reduced inflammation in animal models. The potential of this compound to act similarly warrants further exploration.
| Compound | COX Inhibition (%) | Model |
|---|---|---|
| Sulfonamide B | 75% | Rat Model |
| This compound | TBD | TBD |
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes. The exact mechanism of action can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs share structural similarities.
Benzamide Derivatives: Compounds such as sulpiride and tiapride have similar benzamide moieties.
Biological Activity
N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,5-dimethoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structural configuration characterized by a pyridazine moiety and an ethanesulfonyl group. The molecular formula is with a molecular weight of 333.41 g/mol. The presence of the pyridazine ring is significant as it serves as a pharmacophore, contributing to the biological activity of the compound.
| Property | Value |
|---|---|
| Molecular Formula | C16H19N3O3S |
| Molecular Weight | 333.41 g/mol |
| LogP | 2.1414 |
| Polar Surface Area | 73.67 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 8 |
This compound exhibits significant biological activities that have been investigated in various studies. Key mechanisms include:
- Antihypertensive Activity : Compounds containing pyridazine derivatives have shown promise as antihypertensive agents. The interactions with specific enzymes involved in cardiovascular regulation suggest potential therapeutic roles in treating hypertension.
- Phosphodiesterase Inhibition : The compound may act as a phosphodiesterase inhibitor, which is crucial in the treatment of cardiovascular diseases by enhancing vasodilation and reducing blood pressure.
Case Study: Antihypertensive Effects
A study investigating the antihypertensive effects of related pyridazine compounds demonstrated that these compounds could significantly lower blood pressure in hypertensive animal models. The mechanism was attributed to the inhibition of angiotensin-converting enzyme (ACE), which plays a vital role in blood pressure regulation.
In Vitro Binding Studies
Preliminary binding affinity studies indicate that this compound interacts with key enzymes involved in signal transduction pathways. These studies highlight the potential for this compound to modulate various biological targets effectively.
Pharmacological Applications
The pharmacological applications of this compound extend to:
- Cardiovascular Diseases : Its ability to inhibit phosphodiesterases and ACE positions it as a candidate for further development in treating hypertension and other cardiovascular conditions.
- Potential Anticancer Activity : Research into similar compounds suggests that modifications to the pyridazine structure may yield derivatives with anticancer properties, warranting further exploration.
Q & A
Q. Q1. What are the recommended synthetic routes for preparing N-{4-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-3,5-dimethoxybenzamide, and what challenges arise during its purification?
Methodological Answer: The compound can be synthesized via a multi-step approach:
Core Assembly : Couple 3,5-dimethoxybenzoic acid with 4-aminophenylpyridazine using carbodiimide-mediated amidation (e.g., EDC/HOBt) under inert conditions .
Sulfonylation : React the pyridazine intermediate with ethanesulfonyl chloride in the presence of a base like pyridine to install the ethanesulfonyl group .
Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol. Challenges include:
- Low yield due to steric hindrance during sulfonylation.
- Co-elution of byproducts (monitor via TLC or HPLC).
Q. Example Table: Synthetic Yield Optimization
| Step | Reagent Ratio (Equiv.) | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Amidation | 1.2:1 (EDC:HOBt) | 25 | 65 |
| Sulfonylation | 1.5:1 (sulfonyl chloride) | 0→25 | 42 |
Q. Q2. How should researchers characterize this compound to confirm structural integrity and purity?
Methodological Answer: Employ a combination of spectroscopic and analytical techniques:
- NMR : Confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, pyridazine aromatic protons at δ 8.1–8.5 ppm) .
- HRMS : Validate molecular formula (e.g., [M+H]+ calculated for C₂₁H₂₂N₃O₅S: 428.1284).
- HPLC-PDA : Assess purity (>95% at 254 nm, C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. Q3. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity against kinase targets?
Methodological Answer:
- Variable Substituents : Systematically modify the ethanesulfonyl group (e.g., replace with methylsulfonyl or aryl sulfonates) and methoxy positions .
- Assay Design : Test derivatives against a kinase panel (e.g., EGFR, VEGFR2) using fluorescence polarization assays. Normalize activity to staurosporine (positive control) .
- Data Analysis : Correlate IC₅₀ values with substituent electronegativity and steric bulk using QSAR models.
Q. Example Table: SAR of Sulfonyl Derivatives
| Derivative | R Group | IC₅₀ (EGFR, nM) | LogP |
|---|---|---|---|
| Parent | Ethanesulfonyl | 120 ± 15 | 2.8 |
| Derivative 1 | Methylsulfonyl | 85 ± 10 | 2.5 |
| Derivative 2 | p-Toluenesulfonyl | 220 ± 25 | 3.4 |
Q. Q4. How can contradictory bioactivity data between in vitro and cell-based assays be resolved?
Methodological Answer: Contradictions often arise due to:
- Membrane Permeability : Measure logP and PAMPA permeability to assess cellular uptake .
- Metabolic Stability : Incubate the compound with liver microsomes (human/rat) and quantify degradation via LC-MS .
- Assay Conditions : Compare buffer pH (e.g., 7.4 vs. 6.5 for tumor microenvironment) and serum protein binding .
Example Workflow:
Validate target engagement in cells using CETSA (Cellular Thermal Shift Assay).
Cross-reference with SPR (Surface Plasmon Resonance) data for binding affinity .
Q. Q5. What strategies mitigate solubility limitations in pharmacokinetic studies?
Methodological Answer:
- Formulation : Use co-solvents (e.g., 10% DMSO/PEG 400) or cyclodextrin-based complexes .
- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) at the methoxy positions to enhance aqueous solubility .
- In Vivo Testing : Administer via intravenous (IV) bolus with serial plasma sampling; analyze using LC-MS/MS .
Q. Q6. How can researchers validate the compound’s mechanism of action when off-target effects are suspected?
Methodological Answer:
- Chemoproteomics : Use immobilized compound pulldowns with MS/MS identification of binding proteins .
- CRISPR Knockout : Generate cell lines lacking the putative target gene and compare dose-response curves .
- Pathway Analysis : Perform RNA-seq or phosphoproteomics to map signaling perturbations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
